![molecular formula C21H19F2NO4 B2527711 1-(9H-Fluoren-9-ylmethoxycarbonyl)-4,4-difluoro-3-methylpyrrolidine-3-carboxylic acid CAS No. 2580244-20-6](/img/structure/B2527711.png)
1-(9H-Fluoren-9-ylmethoxycarbonyl)-4,4-difluoro-3-methylpyrrolidine-3-carboxylic acid
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Overview
Description
The compound is a derivative of pyrrolidine, which is a cyclic amine, and fluorene, a polycyclic aromatic hydrocarbon. The “9H-Fluoren-9-ylmethoxycarbonyl” part suggests that it’s protected by a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis .
Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, Fmoc-protected amino acids are typically involved in peptide synthesis. The Fmoc group can be removed under basic conditions, allowing the free amine to react with carboxylic acids to form peptides .Scientific Research Applications
Peptide Synthesis and Solid-Phase Chemistry
- EN300-27702298 is a derivative of N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-S-(tert-butyl)-L-cysteine (also known as Fmoc-Cys(tBu)-OH ). Researchers use it as a protecting group in peptide synthesis. The fluorenylmethoxycarbonyl (Fmoc) group shields the amino group during chain elongation, allowing stepwise assembly of peptides on solid-phase supports .
Drug Delivery Systems
- The fluorenylmethoxycarbonyl moiety in EN300-27702298 can be exploited for drug delivery. Researchers modify the compound to create prodrugs or conjugates. These derivatives enhance drug stability, solubility, and targeted release, improving therapeutic efficacy.
Fluorescent Labeling and Imaging
- The inherent fluorescence of the fluorene group makes EN300-27702298 useful as a fluorescent probe. Scientists attach it to biomolecules (e.g., peptides, proteins, or nucleic acids) for cellular imaging, tracking biological processes, and studying protein interactions .
Materials Science and Surface Modification
- Researchers explore the reactivity of EN300-27702298 for surface modification. By functionalizing surfaces with this compound, they enhance wettability, adhesion, and biocompatibility. Applications include biosensors, microarrays, and biochips .
Chemical Biology and Enzyme Inhibition
- EN300-27702298 derivatives serve as enzyme inhibitors. By targeting specific enzymes, researchers gain insights into biological pathways and develop potential therapeutic agents. The fluorenylmethoxycarbonyl group plays a crucial role in achieving selectivity .
Chiral Resolution and Asymmetric Synthesis
- The tert-butylsulfanyl group in EN300-27702298 contributes to its chiral nature. Researchers exploit this chirality for enantioselective synthesis. The compound can act as a chiral auxiliary or ligand in asymmetric transformations .
Future Directions
properties
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)-4,4-difluoro-3-methylpyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F2NO4/c1-20(18(25)26)11-24(12-21(20,22)23)19(27)28-10-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17H,10-12H2,1H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFFZTVDQZVZDRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CC1(F)F)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(9H-Fluoren-9-ylmethoxycarbonyl)-4,4-difluoro-3-methylpyrrolidine-3-carboxylic acid |
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